

Spectroscopic and Mechanistic Insights into the Marine Alkaloid Dragmacidin G

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the marine natural product Dragmacidin G, a bis-indole alkaloid with significant biological activity. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry, medicinal chemistry, and drug development. This document details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Dragmacidin G, outlines the experimental protocols for data acquisition, and presents a putative signaling pathway based on the known activity of related compounds.

Spectroscopic Data

The structural elucidation of Dragmacidin G has been accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

¹H and ¹³C NMR Spectroscopic Data

The 1 H and 13 C NMR data for Dragmacidin G were assigned based on 1D and 2D NMR experiments, including COSY, HSQC, and HMBC. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data for Dragmacidin G (CD₃OD, 500 MHz)



Position	δ (ppm)	Multiplicity	J (Hz)
H-2	8.08	S	
H-4	7.62	d	8.5
H-5	7.20	dd	8.5, 2.0
H-7	8.01	d	2.0
H-1'	11.21	brs	
H-2'	8.60	S	_
H-4'	7.63	d	8.5
H-5'	7.22	dd	8.5, 2.0
H-7'	8.24	d	2.0
H-10'	3.63	t	6.5
H-11'	3.01	t	6.5

Table 2: ¹³C NMR Data for Dragmacidin G (CD₃OD, 125 MHz)



Position	δ (ppm)	Туре
C-2	125.4	СН
C-3	114.5	С
C-3a	129.8	С
C-4	121.2	СН
C-5	123.1	СН
C-6	114.9	С
C-7	114.3	СН
C-7a	138.4	С
C-2'	144.1	СН
C-3'	128.9	С
C-5'	141.8	С
C-6'	149.2	С
C-2"	125.8	СН
C-3"	114.2	С
C-3a"	130.0	С
C-4"	121.4	СН
C-5"	123.3	СН
C-6"	115.1	С
C-7"	114.6	СН
C-7a"	138.6	С
C-10'	42.1	CH ₂
C-11'	32.5	CH ₂
C-13'	158.2	С



High-Resolution Mass Spectrometry (HRMS) Data

HRMS analysis was crucial for determining the elemental composition and confirming the molecular weight of Dragmacidin G.

Table 3: HRMS Data for Dragmacidin G

lon	Calculated m/z	Found m/z
[M+H]+	618.0264	618.0266

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited for the characterization of Dragmacidin G.

NMR Spectroscopy

 1 H NMR, 13 C NMR, and 2D NMR spectra were recorded on a JEOL JNM-ECA500 spectrometer operating at 500 MHz for 1 H and 125 MHz for 13 C. The sample was dissolved in deuterated methanol (CD $_{3}$ OD). Chemical shifts were referenced to the residual solvent signals (CD $_{3}$ OD: δH 3.31, δC 49.0). Standard pulse sequences were utilized for COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

High-resolution mass spectra were obtained using a Thermo Fisher Scientific Exactive Plus Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in methanol and introduced into the mass spectrometer via direct infusion. The instrument was calibrated using a standard calibration mixture to ensure high mass accuracy.

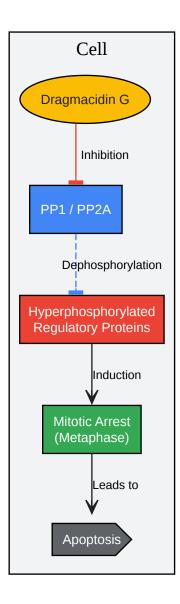
Biological Activity and Signaling Pathway

Dragmacidin G has demonstrated a broad spectrum of biological activities, including potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, as well as cytotoxicity against various cancer cell lines. While the



specific signaling pathways affected by Dragmacidin G are still under investigation, the mechanisms of action for related dragmacidin alkaloids, such as Dragmacidin I and J, have been elucidated. These compounds are known to induce mitotic arrest at the metaphase by inhibiting protein phosphatase 1 (PP1) and/or PP2A. This inhibition leads to the hyperphosphorylation of key cell cycle regulatory proteins, ultimately resulting in apoptosis.

Based on this understanding, a putative signaling pathway for Dragmacidin G is proposed below, illustrating the inhibition of protein phosphatases and the downstream consequences on cell cycle progression.



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Caption: Putative signaling pathway of Dragmacidin G.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for Dragmacidin G, essential for its identification, synthesis, and further development as a potential therapeutic agent. The detailed NMR and MS data, coupled with the experimental protocols, offer a solid foundation for researchers in the field. The proposed signaling pathway, based on the activity of related compounds, provides a framework for future mechanistic studies to fully elucidate the mode of action of this potent marine alkaloid.

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